(S)-3-Amino-2-(benzylamino)propan-1-ol
Overview
Description
(S)-3-Amino-2-(benzylamino)propan-1-ol is a chiral amino alcohol with a benzylamine group. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(benzylamino)propan-1-ol typically involves the reductive amination of benzylamine with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in the presence of a suitable solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is another method employed in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(benzylamino)propan-1-ol undergoes various types of chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary amines, alcohol derivatives
Substitution: Substituted amines, amides, sulfonamides
Scientific Research Applications
(S)-3-Amino-2-(benzylamino)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(benzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(benzylamino)propan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(Benzylamino)propan-1-ol: Lacks the chiral center, resulting in different reactivity and applications.
2-(Benzylamino)ethanol: A shorter chain analog with distinct chemical behavior and uses.
Uniqueness
(S)-3-Amino-2-(benzylamino)propan-1-ol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2S)-3-amino-2-(benzylamino)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWZWVVLWDIRJQ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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